molecular formula C5H6N2O4 B575838 4-Ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde CAS No. 184581-07-5

4-Ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde

Cat. No.: B575838
CAS No.: 184581-07-5
M. Wt: 158.113
InChI Key: VLDFYKZEOHQDPP-UHFFFAOYSA-N
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Description

4-Ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde is a chemical compound with the molecular formula C5H6N2O4 and a molecular weight of 158.113 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde typically involves the reaction of ethoxyamine with furazan-3-carbaldehyde under controlled conditions. The reaction is carried out in the presence of an oxidizing agent, such as hydrogen peroxide, to facilitate the formation of the 2-oxide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as described above, with appropriate scaling of reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the 2-oxide group to other functional groups.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other furazan derivatives and heterocyclic compounds.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity can be harnessed for therapeutic purposes or to study biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyfurazan-3-carbaldehyde 2-oxide
  • 4-Propoxyfurazan-3-carbaldehyde 2-oxide
  • 4-Butoxyfurazan-3-carbaldehyde 2-oxide

Uniqueness

4-Ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde is unique due to its specific ethoxy group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

184581-07-5

Molecular Formula

C5H6N2O4

Molecular Weight

158.113

IUPAC Name

4-ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde

InChI

InChI=1S/C5H6N2O4/c1-2-10-5-4(3-8)7(9)11-6-5/h3H,2H2,1H3

InChI Key

VLDFYKZEOHQDPP-UHFFFAOYSA-N

SMILES

CCOC1=NO[N+](=C1C=O)[O-]

Synonyms

1,2,5-Oxadiazole-3-carboxaldehyde, 4-ethoxy-, 2-oxide (9CI)

Origin of Product

United States

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